N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzodioxine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the furan and thiophene rings, followed by their functionalization to introduce the hydroxyethyl group. The final steps involve the coupling of these intermediates with the benzodioxine moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets and resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules that feature furan, thiophene, or benzodioxine moieties. Examples include:
- N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide .
- N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N’-(2-methoxyphenyl)oxamide.
Uniqueness
What sets N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-13(18-8-12(11-26-18)14-6-3-7-23-14)9-20-19(22)17-10-24-15-4-1-2-5-16(15)25-17/h1-8,11,13,17,21H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXANFKMTWKKDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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